1-(Azidomethyl)naphthalene

Overview

Description

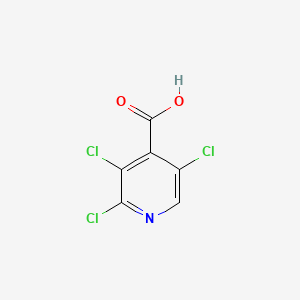

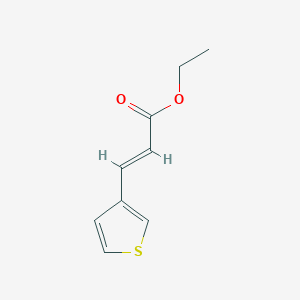

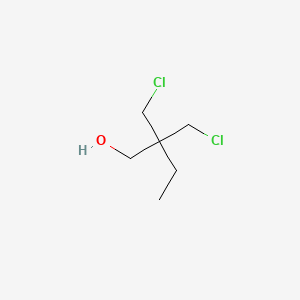

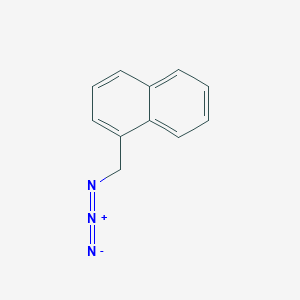

1-(Azidomethyl)naphthalene is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Naphthalene Diimides

Naphthalene diimides (NDIs), closely related to 1-(Azidomethyl)naphthalene, have been explored for their applications in supramolecular chemistry, sensors, and molecular switching devices. They are also utilized in catalysis through anion-π interactions and in DNA intercalations for medicinal applications. NDIs show promise in fields such as artificial photosynthesis and solar cell technology due to their unique chemical properties (Kobaisi et al., 2016).

Naphthalene Derivatives with Group 13 Elements

Research on naphthalene derivatives substituted with Group 13 elements has shown that these compounds, including those similar to this compound, can act as bidendate Lewis acidic hosts. They are of interest for the development of materials with potential applications in non-linear optics and as scaffolds for radical formation (Hoefelmeyer et al., 2002).

Material and Supramolecular Science Applications

The chemistry of NDIs, including variants of this compound, is significant in material and supramolecular science. Their applications in conducting thin films, molecular sensors, energy, and electron transfer systems are notable. They are also involved in host-guest chemistry, including applications in foldamers and ligand-gated ion channels (Bhosale et al., 2008).

Photophysical Properties and Applications

The study of core-substituted naphthalene diimides, a category that includes this compound, has revealed their promising photophysical properties. These properties make them suitable for applications in fields like artificial photosynthesis (Bhosale et al., 2008).

Electronic and Spectroscopic Properties

Naphthalene diimides exhibit unique electronic and spectroscopic properties, making them suitable for use in molecular devices. Their spectroscopic output changes dramatically upon electronic input, suggesting potential applications in molecular device manufacture (Andric et al., 2004).

Future Directions

1-(Azidomethyl)naphthalene shows potential for various applications in fields such as photochemistry, biocompatible materials, and biomedical research. With further improvements and research, this compound could contribute to the development of sophisticated detection systems and other industrial applications .

Mechanism of Action

Biochemical Pathways

There is a lack of specific research on the biochemical pathways affected by 1-(Azidomethyl)naphthalene. For instance, 1-naphthylamine, a derivative of naphthalene, has been shown to undergo biodegradation in Pseudomonas sp. strain JS3066 . The γ-glutamylated 1NA was subsequently oxidized to 1,2-dihydroxynaphthalene which was further degraded by the well-established pathway of naphthalene degradation via catechol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, particulate matter can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities .

Properties

IUPAC Name |

1-(azidomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTNGIJJDQMLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483014 | |

| Record name | 1-(azidomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55210-79-2 | |

| Record name | 1-(azidomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions sterically hindered azides can be challenging in CuAAC reactions. How does 1-(azidomethyl)naphthalene perform in these reactions, and what catalytic system was found effective?

A1: Despite the presence of the naphthalene ring, this compound was successfully utilized in CuAAC reactions with terminal alkynes []. The researchers found the catalytic system of copper(II) sulfate pentahydrate (CuSO₄•5H₂O) and sodium ascorbate to be effective for this azide. This system generates copper(I) in situ, facilitating the cycloaddition reaction with various alkynes to produce the corresponding 1,4-disubstituted 1,2,3-triazoles in good yields [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.